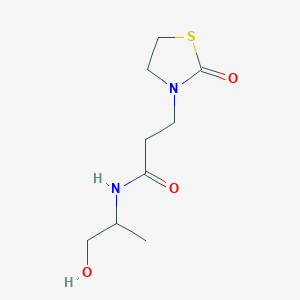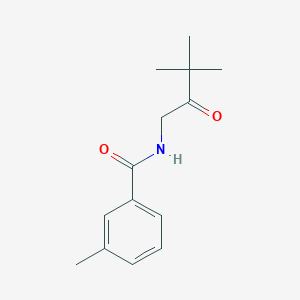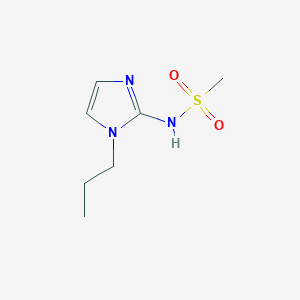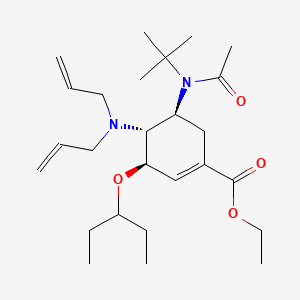![molecular formula C15H21FOSi B14893215 [3-(3-Fluoro-5-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14893215.png)
[3-(3-Fluoro-5-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(3-Fluoro-5-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane is an organosilicon compound that features a unique combination of a fluoro-substituted aromatic ring and a trimethylsilyl-protected alkyne
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Fluoro-5-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane typically involves the reaction of 3-(3-fluoro-5-methylphenyl)-1-propyne with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(3-Fluoro-5-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation Reactions: The alkyne moiety can be oxidized to form diketones or carboxylic acids.
Reduction Reactions: The alkyne can be reduced to alkenes or alkanes using hydrogenation catalysts.
Common Reagents and Conditions
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide can be employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly used for hydrogenation reactions.
Major Products
Substitution: Products with various functional groups replacing the trimethylsilyl group.
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, [3-(3-Fluoro-5-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane serves as a versatile building block for the construction of more complex molecules. Its protected alkyne group allows for selective reactions without interference from other functional groups.
Biology
Medicine
The compound’s unique structure may offer potential in drug discovery, particularly in the design of molecules that can interact with specific biological targets.
Industry
In material science, this compound can be used in the synthesis of polymers and advanced materials with unique properties, such as enhanced thermal stability or electronic characteristics.
Mécanisme D'action
The mechanism of action for [3-(3-Fluoro-5-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane would depend on its specific application. In organic synthesis, its role is primarily as a reagent or intermediate. In potential biological applications, it may interact with molecular targets through its fluoro-substituted aromatic ring or alkyne moiety, affecting enzyme activity or signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
[3-(3-Fluoro-5-methylphenyl)-1-propyne]: Lacks the trimethylsilyl protection, making it more reactive.
[3-(3-Fluoro-5-methylphenyl)-2-propyn-1-ol]: Contains a hydroxyl group instead of the trimethylsilyl group, offering different reactivity and solubility properties.
Uniqueness
The presence of both a fluoro-substituted aromatic ring and a trimethylsilyl-protected alkyne in [3-(3-Fluoro-5-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane makes it a unique compound with specific reactivity and stability characteristics that are valuable in various fields of research and industry.
Propriétés
Formule moléculaire |
C15H21FOSi |
|---|---|
Poids moléculaire |
264.41 g/mol |
Nom IUPAC |
[4-(3-fluoro-5-methylphenyl)-2-methylbut-3-yn-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C15H21FOSi/c1-12-9-13(11-14(16)10-12)7-8-15(2,3)17-18(4,5)6/h9-11H,1-6H3 |
Clé InChI |
ARSUCNRETQJMIF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)F)C#CC(C)(C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


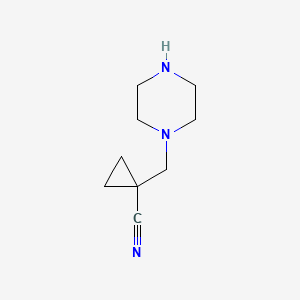
![2-(((Thiophen-2-ylmethyl)amino)methyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B14893134.png)
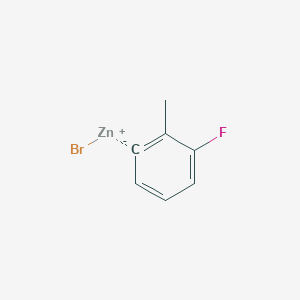
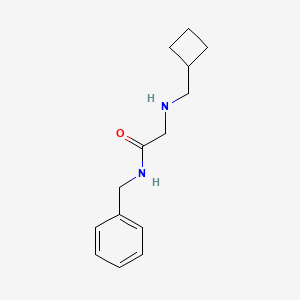
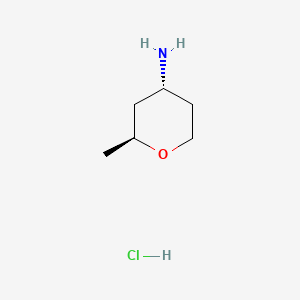
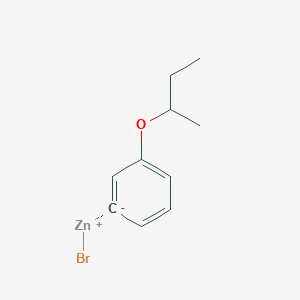
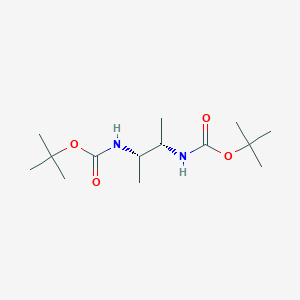
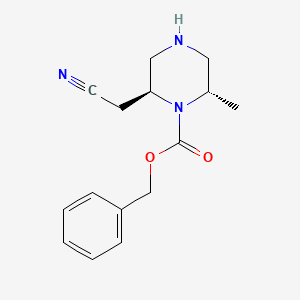
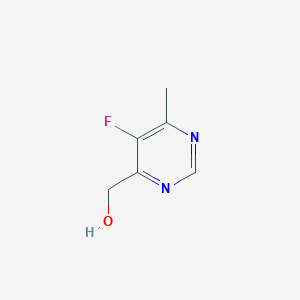
![2-(1,3-benzodioxol-5-yl)-6-(3-bromophenyl)-1-methyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14893161.png)
